molecular formula C16H16ClN3O2S2 B355010 PI-273

PI-273

Cat. No.: B355010
M. Wt: 381.9 g/mol
InChI Key: MIERMBQDBLFAFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI-273 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a thioureido linkage and the introduction of a chlorobenzoyl group. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: PI-273 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thioureido and chlorobenzoyl moieties.

Common Reagents and Conditions:

    Substitution reactions: These reactions typically involve nucleophiles such as amines or thiols reacting with the chlorobenzoyl group under basic conditions.

    Oxidation and reduction reactions: While not common for this compound, these reactions could involve the thioureido group under specific conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents used. For example, substitution with an amine would yield a new thiourea derivative, while oxidation could potentially modify the thioureido group .

Scientific Research Applications

PI-273 has several significant applications in scientific research:

Mechanism of Action

PI-273 exerts its effects by specifically inhibiting PI4KIIα, a kinase involved in the production of phosphatidylinositol 4-phosphate (PI4P). This inhibition leads to a reduction in PI4P levels, which in turn affects downstream signaling pathways such as the AKT pathway. The blockade of PI4KIIα activity results in cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    PI-103: Another inhibitor targeting phosphatidylinositol kinases but with a broader specificity.

    Wortmannin: A well-known inhibitor of phosphatidylinositol 3-kinase (PI3K), which also affects related pathways.

    LY294002: A synthetic inhibitor of PI3K, used in various research studies.

Uniqueness of PI-273: this compound is unique due to its high specificity for PI4KIIα and its reversible, substrate-competitive inhibition mechanism. Unlike other inhibitors that target the ATP binding site, this compound competes with the substrate phosphatidylinositol, providing a distinct mode of action .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERMBQDBLFAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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